SRTCX1003

SIRT1 STAC Oral Bioavailability

SRTCX1003 is an orally bioavailable, synthetic SIRT1 activator that directly deacetylates p65, suppressing NF-κB transcriptional activity (IC50 0.95 µM). Unlike Resveratrol—hampered by poor target engagement and off-target effects—SRTCX1003 provides quantifiable cellular potency (p65 deacetylation IC50 1.42 µM) and dose-dependent oral efficacy in LPS-challenged mice. With an EC1.5 of 0.61 µM, it fills a potency gap between SRT1460 (2.9 µM) and SRT1720 (0.16 µM), enabling comparative SAR studies and orthogonal target validation with minimal pharmacokinetic confounds.

Molecular Formula C23H23N5O3S
Molecular Weight 449.53
CAS No. 1203480-86-7
Cat. No. B611001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRTCX1003
CAS1203480-86-7
SynonymsSRTCX1003;  SRTCX 1003;  SRTCX-1003.
Molecular FormulaC23H23N5O3S
Molecular Weight449.53
Structural Identifiers
SMILESO=C(C1=C2N=C(C3=CC=CC=C3OCCN4CCOCC4)NC2=CC=C1)NC5=NC=CS5
InChIInChI=1S/C23H23N5O3S/c29-22(27-23-24-8-15-32-23)17-5-3-6-18-20(17)26-21(25-18)16-4-1-2-7-19(16)31-14-11-28-9-12-30-13-10-28/h1-8,15H,9-14H2,(H,25,26)(H,24,27,29)
InChIKeyBXSJTHFUADFIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SRTCX1003 (CAS 1203480-86-7): A Defined SIRT1 Activator for Anti-Inflammatory Research Procurement


SRTCX1003 (SRTCX-1003) is a synthetically derived small-molecule activator of Sirtuin 1 (SIRT1), an NAD+-dependent protein deacetylase implicated in longevity and inflammatory regulation [1]. Its pharmacological action centers on promoting the deacetylation of the p65 subunit of NF-κB, thereby suppressing downstream inflammatory transcriptional programs [1][2]. The compound is formally characterized by the IUPAC name 2-{2-[2-(morpholin-4-yl)ethoxy]phenyl}-N-(1,3-thiazol-2-yl)-1H-benzimidazole-7-carboximidic acid and has a reported molecular weight of 449.53 Da [3].

Why Generic SIRT1 Modulator Substitution Fails: The Quantifiable Differentiation of SRTCX1003


SIRT1 activation is not a monolithic functional output. While many polyphenolic natural products like Resveratrol are plagued by indirect activation, poor target engagement, and extensive polypharmacology, synthetic small-molecule SIRT1 activators (STACs) such as SRTCX1003 exhibit distinct and quantifiable differences in potency, isoform selectivity, cellular functional readouts, and oral bioavailability [1][2]. Simply substituting one 'SIRT1 activator' for another without recognizing these differences in mechanism-of-action and pharmacokinetic feasibility can lead to false-negative in vivo results or misinterpretation of anti-inflammatory pathways. The following evidence establishes SRTCX1003's specific, verifiable performance characteristics relative to defined comparators, enabling procurement decisions based on assay-relevant differentiation.

SRTCX1003 Quantitative Evidence: Direct and Cross-Study Comparative Performance Data


Orally Active SIRT1 Activation vs. Standard Reference Compounds

SRTCX1003 is explicitly reported as an orally active SIRT1 activator, a key differentiator from earlier polyphenolic STACs like Resveratrol which suffer from poor oral bioavailability and rapid metabolism [1]. While Resveratrol's EC1.5 for SIRT1 activation is approximately 46.2 μM, SRTCX1003 demonstrates an EC1.5 of 0.61 μM, representing a ~75-fold improvement in potency [1].

SIRT1 STAC Oral Bioavailability EC50

Quantified Cellular p65 Deacetylation and NF-κB Inhibition

The primary mechanism of SRTCX1003 is validated by direct cellular assay of p65 deacetylation, a specific post-translational modification event. SRTCX1003 enhances deacetylation of cellular p65 protein with an IC50 of 1.42 μM in a cellular p65 acetylation assay, and inhibits TNFα-stimulated transcriptional activation of NF-κB with an IC50 of 950 nM [1]. This provides a clear, quantitative link between SIRT1 activation and functional modulation of the NF-κB pathway.

NF-κB p65 deacetylation Inflammation Cellular Assay

In Vivo Efficacy in Acute Inflammation Model with Dose-Response Quantification

SRTCX1003 demonstrates in vivo pharmacological activity in an acute LPS-induced inflammation mouse model. Oral administration of SRTCX1003 (3-100 mg/kg) significantly decreased the production of the proinflammatory cytokines TNFα and IL-12 [1]. The IC50 for inhibiting LPS-induced TNFα secretion in vivo was 12,520 nM, confirming systemic exposure and target engagement following oral delivery [1][2].

In Vivo Inflammation LPS TNFα Cytokine

Potency Contextualized Against Other Synthetic SIRT1 Activators (SRT Class)

To contextualize SRTCX1003 within the broader class of synthetic STACs, its SIRT1 activation potency (EC1.5 = 0.61 μM) falls between the less potent SRT1460 (EC1.5 = 2.9 μM) and the more potent SRT1720 (EC1.5 = 0.16 μM) [1]. This positions SRTCX1003 as a moderately potent STAC with a distinct chemical scaffold compared to the extensively studied SRT series, potentially offering different off-target profiles or pharmacokinetic properties.

STAC SRT1720 SRT1460 Potency Comparison

SRTCX1003 Application Scenarios: Evidence-Based Research and Industrial Use Cases


In Vivo Anti-Inflammatory Efficacy Studies Requiring Oral Dosing

Given its demonstrated oral bioavailability and dose-dependent suppression of proinflammatory cytokines (TNFα, IL-12) in LPS-challenged mice, SRTCX1003 is the compound of choice for animal models investigating the role of SIRT1 in acute and chronic inflammation [1]. Its oral activity streamlines in vivo experimental workflows, avoiding the confounding variables associated with parenteral administration or the use of vehicle controls required for poorly soluble analogs.

Dissecting SIRT1-Mediated NF-κB Pathway Modulation in Cellular Assays

SRTCX1003's well-characterized IC50 values for cellular p65 deacetylation (1.42 μM) and NF-κB transcriptional inhibition (0.95 μM) make it an ideal chemical probe for cell-based studies aimed at understanding the specific contribution of SIRT1 to inflammatory signaling pathways . Its defined cellular potency allows for precise dose-response experiments to establish target engagement and functional consequence, differentiating it from promiscuous natural products.

Comparative Pharmacology Studies of Synthetic SIRT1 Activators

With an EC1.5 of 0.61 μM, SRTCX1003 occupies a distinct potency niche between SRT1460 (2.9 μM) and SRT1720 (0.16 μM) [2]. This defined potency, coupled with its unique chemical scaffold (benzimidazole-thiazole core), supports its use in comparative studies where researchers aim to differentiate SIRT1-dependent effects from compound-specific off-target activities or to explore structure-activity relationships within the STAC class.

Chemical Biology Tool for Validating SIRT1 as a Target in Disease Models

SRTCX1003 serves as a critical orthogonal tool for target validation. Its synthetic nature, potent cellular activity, and in vivo oral efficacy address key limitations of earlier SIRT1 activators like Resveratrol, which exhibits poor bioavailability and extensive off-target effects [3]. Researchers seeking robust evidence for SIRT1's role in disease models (e.g., metabolic syndrome, neurodegeneration) benefit from SRTCX1003's more favorable drug-like properties and defined pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for SRTCX1003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.